![molecular formula C16H16ClNO2 B5697005 N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide, commonly known as Tropisetron, is a chemical compound that is widely used in scientific research for its unique properties. Tropisetron belongs to the class of serotonin receptor antagonists and has been extensively studied for its potential therapeutic applications.
作用機序
Tropisetron exerts its pharmacological effects by blocking the 5-HT3 receptors, which are widely distributed in the central and peripheral nervous systems. The 5-HT3 receptors are involved in the regulation of various physiological processes, including nausea and vomiting, anxiety, pain, and mood. Tropisetron binds to the 5-HT3 receptors and prevents the binding of serotonin, thereby reducing the activity of the receptor and its downstream effects.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a wide range of biochemical and physiological effects, including the reduction of nausea and vomiting, the modulation of anxiety and pain, and the improvement of cognitive function. Tropisetron has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
Tropisetron has several advantages for lab experiments, including its high potency and selectivity for the 5-HT3 receptors, its well-characterized pharmacological effects, and its availability as a commercial drug. However, Tropisetron also has some limitations, including its potential off-target effects, its limited solubility in water, and its potential for drug-drug interactions.
将来の方向性
There are several future directions for the research on Tropisetron, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of Tropisetron in combination with other drugs or therapies may provide synergistic effects and improve its efficacy. Further studies are needed to fully understand the potential of Tropisetron in various fields of research.
Conclusion:
In conclusion, Tropisetron is a potent 5-HT3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various medical conditions. Tropisetron has a well-characterized mechanism of action and a wide range of biochemical and physiological effects. Although Tropisetron has some limitations, it remains a valuable tool for scientific research and has the potential to provide novel insights into the underlying mechanisms of various diseases. Further studies are needed to fully realize the potential of Tropisetron in various fields of research.
合成法
Tropisetron can be synthesized through several methods, including the reaction of 3-methoxybenzoic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent. Another method involves the reaction of 2-(3-chlorophenyl)ethylamine with 3-methoxybenzoyl chloride in the presence of a base. The yield of Tropisetron can be optimized by varying the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
Tropisetron has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and migraine headaches. Tropisetron is a potent 5-HT3 receptor antagonist that blocks the action of serotonin in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting. Tropisetron has also been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety disorders and chronic pain.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-3-5-13(11-15)16(19)18-9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQODUGKLKXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
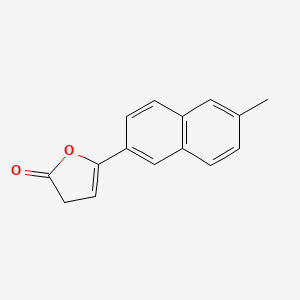
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
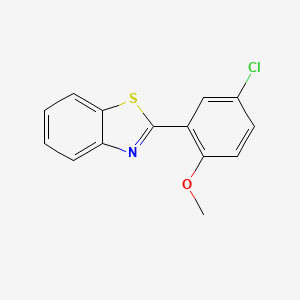

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
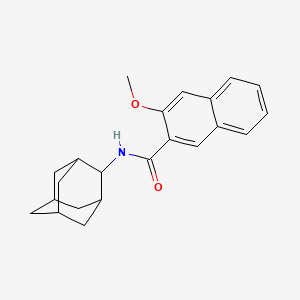
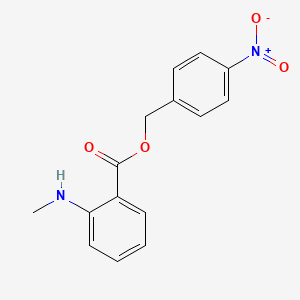
![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
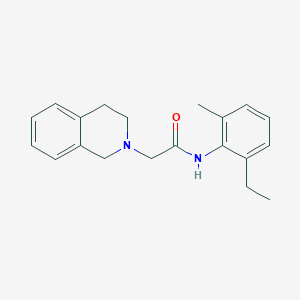
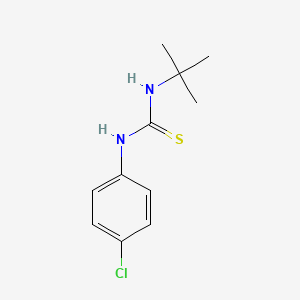
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)